molecular formula C15H13ClF2N6O B1322176 4-(4-氯-6-(2-(二氟甲基)-1H-苯并[d]咪唑-1-基)-1,3,5-三嗪-2-基)吗啉 CAS No. 475111-38-7

4-(4-氯-6-(2-(二氟甲基)-1H-苯并[d]咪唑-1-基)-1,3,5-三嗪-2-基)吗啉

货号 B1322176
CAS 编号: 475111-38-7
分子量: 366.75 g/mol
InChI 键: AJQZNMCGFMDKGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine” has a CAS Number of 475111-38-7 and a molecular weight of 366.76 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The IUPAC name of this compound is 1-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole . The InChI code is 1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

科学研究应用

抗肿瘤应用

已经探索了4-(4-氯-6-(2-(二氟甲基)-1H-苯并[d]咪唑-1-基)-1,3,5-三嗪-2-基)吗啉及其衍生物在抗肿瘤应用中的潜力。Tomorowicz等人(2020年)的研究合成了一系列相关化合物,并评估了它们对各种癌细胞系(包括结肠癌、乳腺癌和宫颈癌)的细胞毒活性。最活跃的化合物显示出显著的细胞毒活性和选择性,表明具有作为抗肿瘤药物的潜力(Tomorowicz et al., 2020)

合成和立体化学

关于相关化合物(如6-(苯并三唑-1-基)-6-(吗啉-4-基)双环[3.1.0]己烷)的合成和立体化学的研究为更复杂分子的开发提供了基础知识。Katritzky等人(1994年)探索了这类合成,有助于更广泛地了解这些化合物的化学特性和潜在应用(Katritzky et al., 1994)

磷脂酰肌醇3-激酶抑制剂

作为寻找更具潜力作为磷脂酰肌醇3-激酶抑制剂的更溶解性类似物的研究的一部分,制备了一系列2-(二氟甲基)-1-[4,6-二-(4-吗啉基)-1,3,5-三嗪-2-基]-1H-苯并咪唑(ZSTK474)的4-取代衍生物。Rewcastle等人(2013年)鉴定出具有良好水溶性的有效衍生物,为该领域的研究做出了贡献(Rewcastle et al., 2013)

电化学和热力学研究

Yadav等人(2016年)对合成的苯并咪唑衍生物进行了电化学和热力学研究,包括与问题中的化合物相关的化合物。这类研究对于了解这些化合物的缓蚀性能至关重要,这可以在各种工业环境中具有实际应用(Yadav et al., 2016)

抗菌和抗真菌活性

Sharma等人(2017年)探索了含吡唑基的s-三嗪衍生物的抗菌和抗真菌活性,这些衍生物在结构上与问题中的化合物相关。这项研究有助于这些化合物在治疗微生物感染方面的潜在治疗应用(Sharma et al., 2017)

制备和作为抗癌剂的应用

Shareef等人(2021年)旨在合成一种新型的咪唑[5,4-f]苯并咪唑(亚胺)醌前体,针对固体肿瘤中NAD(P)H:醌氧化还原酶(NQO1)的过度表达。该研究涉及将一个吸电子基团并入和减小取代环的大小,假设这将增加与NQO1的结合亲和力。这项研究为潜在的抗癌应用开辟了途径(Shareef & Shareef, 2021)

N-杂环卡宾配合物

Hasson(2018年)致力于合成N,N'-咪唑盐作为N-杂环卡宾配体的前体,这涉及与带有吗啉取代基的三嗪衍生物的反应。这类配合物在化学领域,特别是在过渡金属配合物的合成中具有潜在应用(Hasson, 2018)

抗分枝杆菌活性

Sathe等人(2011年)合成了氟化苯并噻唑咪唑化合物,并评估了它们的抗菌活性。这项研究有助于理解结构修饰如何增强抗菌性能,可能在治疗微生物感染方面有应用(Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011)

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name

4-[4-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQZNMCGFMDKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621890
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

CAS RN

475111-38-7
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

11.8 g (50 mmol) of 2,4-dichloro-6-morpholino-1,3,5-triazine, 8.41 g (50 mmol) of 2-difluoromethyl-benzimidazole and 55.3 g (400 mmol) of anhydrous potassium carbonate added to DMF (250 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and the resulting precipitates were washed with DMF and ethanol to obtain 15.7 g (yield: 86%) of 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine. (2) 0.36 g (0.98 mmol) of the obtained 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine, 0.16 g (1.0 mmol) of cis-2,3-dimethylmorpholine hydrochloride and 0.3 g (2.2 mmol) of anhydrous potassium carbonate added to DMF (10 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and extracted with ethyl acetate. The separated organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography to obtain 0.38 g (yield: 87%) of the titled compound as colorless crystals.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

Citations

For This Compound
1
Citations
Z Zheng, JA Pinson, SJ Mountford, S Orive… - European Journal of …, 2016 - Elsevier
A series of amino-substituted triazines were developed and examined for PI3Kβ inhibition and anti-platelet function. Structural adaptations of a morpholine ring of the prototype pan-…
Number of citations: 29 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。